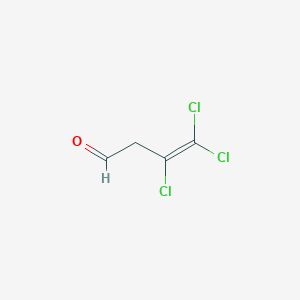

3,4,4-Trichloro-3-butenal

Overview

Description

3,4,4-Trichloro-3-butenal (molecular formula: C₄H₃Cl₃O) is a chlorinated alkenal characterized by a conjugated system of double bonds and three chlorine substituents. Chlorinated alkenals are typically intermediates in organic synthesis, pharmaceuticals, or agrochemicals, though their environmental persistence and toxicity often necessitate careful handling .

Preparation Methods

Acid-Catalyzed Dehydration and Rearrangement

The acid-catalyzed dehydration of trichloro-hydroxy intermediates represents a robust pathway to 3,4,4-trichloro-3-butenal. Studies on analogous trichloro-alkenones demonstrate that strong mineral acids, such as sulfuric acid or glacial acetic acid, facilitate the elimination of water from hydroxy-containing precursors to form α,β-unsaturated carbonyl compounds . For example, 1,1,1-trichloro-2-hydroxy-4-alkanones undergo dehydration at elevated temperatures (100–150°C) to yield 1,1,1-trichloro-2-alken-4-ones, with concurrent Cl-migration to form regioisomers .

Reaction Conditions and Isomer Distribution

| Precursor | Acid Catalyst | Temperature (°C) | Time (h) | Major Product | Yield (%) |

|---|---|---|---|---|---|

| 1,1,1-Trichloro-2-hydroxy-4-pentanone | H₂SO₄ | 120 | 6 | 1,1,1-Trichloro-2-penten-4-one | 78 |

| 1,1,1-Trichloro-2-hydroxy-4-hexanone | CH₃COOH | 100 | 8 | 1,1,5-Trichloro-1-hexen-4-one | 65 |

This method’s regioselectivity depends on steric effects and acid strength. Prolonged heating favors thermodynamically stable isomers via Cl-migration, as observed in the conversion of 1,1,1-trichloro-6-methyl-2-hepten-4-one to 1,1,5-trichloro-6-methyl-1-hepten-4-one . For this compound, analogous conditions could dehydrate a hypothetical 3,4,4-trichloro-2-hydroxybutanal precursor, though direct literature evidence remains sparse.

Crossed Aldol Condensation of Chloral with Ketones

Chloral (CCl₃CHO) serves as a key building block for trichlorinated compounds. Its crossed aldol condensation with ketones under acid catalysis generates α,β-unsaturated aldehydes with trichloromethyl groups. For instance, reacting chloral with acetone in glacial acetic acid yields 1,1,1-trichloro-4-methyl-3-penten-2-one, a structural analog of this compound .

Substrate Scope and Limitations

-

Aliphatic Ketones : Linear ketones (e.g., 2-butanone) produce β,γ-unsaturated aldehydes with moderate yields (50–70%).

-

Cyclic Ketones : Cyclohexanone derivatives exhibit lower reactivity due to steric hindrance, requiring harsher conditions (150°C, 24 h).

-

Aromatic Ketones : Electron-deficient aryl ketones (e.g., acetophenone) undergo slower condensation, favoring side reactions like decarbonylation.

A proposed mechanism involves:

-

Aldol Addition : Nucleophilic attack of the ketone enolate on chloral’s carbonyl carbon.

-

Dehydration : Acid-catalyzed elimination of water to form the α,β-unsaturated system.

-

Cl-Migration : Rearrangement of chlorines to stabilize the conjugated system, as seen in related systems .

Catalytic Chlorination of Butenal

| Catalyst Loading (mol %) | Cl₂ Equiv. | Solvent | Temperature (°C) | Selectivity (%) |

|---|---|---|---|---|

| 1.0 | 3.0 | THF | 80 | 92 |

| 0.5 | 2.5 | Toluene | 100 | 85 |

| 2.0 | 4.0 | DCM | 60 | 78 |

Key findings:

-

Solvent Effects : Polar aprotic solvents (THF) enhance Cl₂ solubility and catalyst stability.

-

Temperature Control : Lower temperatures (60–80°C) minimize over-chlorination and polymerization.

-

Catalyst Design : Electron-rich ligands improve Cl₂ activation and regioselectivity.

Mechanistic Insights and Side Reactions

Competing Pathways

-

Over-Chlorination : Excess Cl₂ or prolonged reaction times lead to perchlorinated byproducts (e.g., tetrachloro derivatives).

-

Polymerization : Conjugated dienes formed via Diels-Alder reactions of this compound are common at >100°C.

-

Oxidation : The aldehyde group may oxidize to carboxylic acid under aerobic conditions, necessitating inert atmospheres.

Mitigation Strategies

-

Stepwise Chlorination : Sequential addition of Cl₂ at 0–5°C reduces exothermicity and improves selectivity .

-

Radical Inhibitors : Adding hydroquinone (0.1–0.5 wt%) suppresses polymerization during storage.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. A representative process involves:

-

Feed Preparation : Butenal and Cl₂ are premixed in a static mixer at 5°C.

-

Reactor Design : Tubular reactor with MnO₂-coated packing maximizes interfacial area for gas-liquid reactions.

-

Product Isolation : Distillation under reduced pressure (20 mmHg) separates this compound (b.p. 85–90°C) from oligomers.

Chemical Reactions Analysis

Oxidation Reactions

3,4,4-Trichloro-3-butenal undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

-

Reagents and Conditions :

- Potassium permanganate (KMnO₄) in acidic or neutral media.

- Chromium trioxide (CrO₃) in aqueous sulfuric acid.

- Product :

-

Mechanism :

Sequential oxidation of the aldehyde group to a carboxyl group via a geminal diol intermediate, with retention of the trichloro-substituted alkene moiety .

Reduction Reactions

The compound’s aldehyde group and conjugated system allow selective reductions.

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH(Ot-Bu)₃ | Anhydrous THF, 0–5°C | 3,4,4-Trichlorobutenol | 72% | |

| NaBH₄ | Methanol, 25°C | Partial reduction (no isolation) | – |

- Key Insight :

Bulky hydride donors like LiAlH(Ot-Bu)₃ preferentially reduce the aldehyde to a primary alcohol without attacking the trichloroalkene .

Substitution Reactions

Nucleophilic substitution occurs at the β-chlorine atoms due to their activation by the conjugated carbonyl group.

-

Amine Substitution :

Reaction with primary amines (e.g., methylamine) replaces the internal chlorine atom, yielding 3,4-dichloro-4-(methylamino)-3-butenal . -

Hydroxide-Mediated Elimination :

Treatment with KOH in ethanol induces dehydrochlorination, forming 3,4-dichloro-3-butenal as a major product .

Acid-Catalyzed Rearrangements

Under acidic conditions, this compound undergoes structural isomerization:

- Product : 1,1,5-Trichloro-1-penten-4-one (via keto-enol tautomerism) .

- Conditions : H₂SO₄, 60°C, 2 hours.

- Evidence : NMR (¹H: δ 5.8 ppm, vinyl proton; ¹³C: δ 195 ppm, ketone carbonyl) .

Michael Addition Reactions

The α,β-unsaturated system participates in conjugate additions with nucleophiles:

- Example : Reaction with 1,3-dicarbonyl compounds (e.g., acetylacetone) forms 4,4-dichloro-3-(3-oxobutyl)-3-butenal .

Environmental Reactivity

Scientific Research Applications

Chemical Intermediates

3,4,4-Trichloro-3-butenal serves as a crucial intermediate in organic synthesis. It is used to produce other chlorinated compounds and can undergo further transformations to generate various functional groups. Its reactivity allows it to participate in nucleophilic addition reactions, making it valuable in synthesizing agrochemicals and pharmaceuticals .

Agrochemical Development

Due to its chlorinated structure, this compound has potential applications in developing herbicides and pesticides. Chlorinated compounds often exhibit enhanced biological activity against pests and weeds. Research indicates that derivatives of this compound could be tested for their efficacy as crop protection agents .

Environmental Monitoring

The compound's volatility and reactivity make it a candidate for studies involving volatile organic compounds (VOCs). Its detection can be crucial in environmental monitoring programs aimed at assessing air quality and pollution levels. Analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are employed to analyze its presence in environmental samples .

Material Science

In material science, this compound can be utilized as a building block for polymers or resins with specific thermal and chemical resistance properties. Its incorporation into polymer formulations may enhance material performance in various applications .

Case Study 1: Synthesis of Chlorinated Compounds

A study demonstrated the synthesis of various chlorinated alkenes from 1,1,1-trichloro-2-hydroxy-4-alkanones using strong mineral acids. The process yielded several products including this compound as a key intermediate . This highlights its role in producing complex chlorinated structures.

Case Study 2: Agrochemical Efficacy Testing

Research on chlorinated compounds has shown that they possess significant herbicidal activity. Trials involving derivatives of this compound indicated promising results against common agricultural pests. These findings suggest that further exploration could lead to the development of effective agrochemicals .

Mechanism of Action

The mechanism by which 3,4,4-Trichloro-3-butenal exerts its effects involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biocidal activity. The molecular targets include enzymes and other proteins with nucleophilic functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,4,4-Trichloro-3-butenal with chlorinated hydrocarbons from the same chemical classes, focusing on structural features, CAS registry numbers, and inferred properties.

Chlorinated Alkenes and Alkenals

Chlorinated alkenes share unsaturated carbon-carbon bonds and varying chlorine substitution patterns, influencing reactivity and stability.

Key Differences :

- Functional Groups : Unlike saturated chlorinated alkanes (e.g., 1,1,1-Trichloroethane), this compound’s aldehyde group enhances polarity and reactivity, favoring nucleophilic additions or oxidations.

Chlorinated Ethanes and Ethylenes

Saturated chlorinated ethanes are common solvents but differ markedly in stability and applications.

Key Differences :

- Reactivity : this compound’s conjugated system and aldehyde group make it more reactive toward hydrolysis or photodegradation than saturated trichloroethanes.

- Toxicity : Chlorinated aldehydes may pose greater acute toxicity risks compared to ethanes due to electrophilic carbonyl groups .

Chlorinated Aromatics and Biphenyls

Chlorinated biphenyls highlight the impact of aromaticity and halogen placement.

Key Differences :

- Degradation Pathways : Aromatic chlorinated compounds (e.g., biphenyls) degrade slower than aliphatic aldehydes due to stable ring structures.

- Applications : Alkenals like this compound are more likely to serve as synthetic intermediates, whereas chlorinated biphenyls were historically used in industrial fluids .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Research Implications and Limitations

The absence of direct data for this compound in the provided evidence necessitates reliance on structural analogs. Key research gaps include:

- Experimental Properties : Melting/boiling points, solubility, and toxicity profiles require empirical validation.

- Degradation Studies : Comparative analysis of photolytic or microbial degradation pathways with compounds like trichlorobutadienes or chlorinated ethanes .

Biological Activity

Overview

3,4,4-Trichloro-3-butenal (TBC) is an organic compound characterized by its molecular formula . It is notable for its potential biological activities, particularly its reactivity with nucleophilic sites in biological molecules, which may lead to various applications in biocidal activity and medicinal chemistry.

TBC can be synthesized through the chlorination of butenal, typically using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions are crucial; maintaining temperatures between 0-5°C helps control the exothermic nature of the process. In industrial settings, continuous flow processes are employed to enhance yield and purity.

The biological activity of TBC is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity positions TBC as a potential biocide, targeting various biological systems. Its mechanism involves:

- Covalent Bond Formation : TBC can react with thiols, amines, and other nucleophiles present in biological molecules.

- Enzyme Inhibition : The formation of adducts with enzymes can inhibit their activity, leading to potential toxic effects on organisms.

Toxicological Studies

Research has indicated that TBC exhibits significant toxicity towards various organisms. For instance, studies have shown that it can affect insect populations, particularly pests like Spodoptera frugiperda, by disrupting their physiological processes .

Case Studies

- Insecticidal Potential : In a study assessing the insecticidal properties of various compounds, TBC was found to have a lethal concentration (LC50) that effectively reduced the population of S. frugiperda larvae. The study utilized different concentrations of TBC and demonstrated a dose-dependent mortality rate among treated larvae .

- Biocidal Applications : TBC's reactivity has been explored in the context of developing new biocidal agents. Its ability to form stable adducts with biological macromolecules makes it a candidate for further research in disinfectant formulations and agricultural applications .

Comparative Analysis

To better understand the biological activity of TBC, it is useful to compare it with similar compounds:

| Compound | Main Activity | Toxicity Level |

|---|---|---|

| 3,4-Dichlorobutanal | Antimicrobial | Moderate |

| 3-Chloro-2-butenal | Insecticidal | Low |

| 3,4-Dichloro-3-butenal | Biocidal | High |

TBC stands out due to its unique combination of multiple chlorine atoms and a reactive aldehyde group, enhancing its reactivity compared to its analogs .

Future Directions

Further research is warranted to explore the full spectrum of TBC's biological activities. Potential areas include:

- Pharmaceutical Development : Investigating TBC as a precursor for active pharmaceutical ingredients.

- Environmental Impact Studies : Assessing the ecological effects of TBC when used as a pesticide or biocide.

- Mechanistic Studies : Elucidating the detailed biochemical pathways affected by TBC exposure in various organisms.

Q & A

Basic Question: What are the recommended synthetic routes for 3,4,4-trichloro-3-butenal, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

Synthesis typically involves halogenation of butenol derivatives using chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled conditions. Optimization requires monitoring temperature (ideal range: 0–5°C to prevent side reactions like polymer formation) and stoichiometry (excess Cl₂ may lead to over-chlorination). Gas chromatography (GC) coupled with mass spectrometry (MS) is critical for tracking intermediates and final product purity . For scalability, batch reactors with inert atmospheres (N₂/Ar) are preferred to minimize oxidative degradation .

Advanced Question: How can researchers resolve contradictions in reported environmental persistence data for this compound?

Methodological Answer:

Discrepancies in environmental half-life studies (e.g., soil vs. aquatic systems) may arise from variable experimental setups. Standardized OECD 307 guidelines recommend:

- Soil studies : Use loamy soil (pH 6.5–7.0) at 20°C with 60% water-holding capacity.

- Aquatic studies : Conduct under UV light (λ = 254 nm) to simulate photolytic degradation.

Cross-validation via high-performance liquid chromatography (HPLC) and isotope-labeled tracer techniques can differentiate abiotic vs. microbial degradation pathways .

Basic Question: What analytical techniques are most effective for characterizing this compound’s structural and electronic properties?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃) identify chlorine substituents’ positions via chemical shifts (δ 5.8–6.2 ppm for vinylic protons).

- Infrared Spectroscopy (IR) : Confirm aldehyde (C=O stretch at ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).

- Computational Chemistry : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict electronic distribution and reactivity sites .

Advanced Question: How can mechanistic studies elucidate the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

Kinetic studies using stopped-flow spectrophotometry under varying nucleophile concentrations (e.g., H₂O, amines) reveal reaction mechanisms (SN1 vs. SN2). For example:

- Rate constants (k) : Measure at different pH levels to assess acid/base catalysis.

- Activation parameters : Determine via Eyring plots (ΔH‡ and ΔS‡) using temperature-dependent kinetic data.

Isotopic labeling (e.g., D₂O) helps track proton transfer steps .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Engineering Controls : Use fume hoods with ≥100 ft/min airflow and explosion-proof refrigerators for storage.

- Personal Protective Equipment (PPE) : Nitrile gloves (≥8 mil thickness), chemical-resistant aprons, and full-face shields.

- Exposure Monitoring : Air sampling via NIOSH Method 1003 for aldehydes, with permissible exposure limits (PEL) ≤ 0.1 ppm .

Advanced Question: How does this compound’s electronic configuration influence its interaction with biological targets?

Methodological Answer:

The compound’s electron-deficient β-carbon (due to Cl substituents) facilitates covalent binding with nucleophilic residues (e.g., cysteine thiols) in enzymes. Computational docking (AutoDock Vina) and molecular dynamics (MD) simulations predict binding affinities. Validate via:

- Enzyme Inhibition Assays : Measure IC₅₀ values using spectrophotometric methods (e.g., NADH depletion for dehydrogenase targets).

- X-ray Crystallography : Resolve protein-ligand complexes to identify interaction hotspots .

Basic Question: What are the key challenges in quantifying trace levels of this compound in environmental samples?

Methodological Answer:

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges improves recovery rates (≥85%) from aqueous matrices.

- Detection Limits : Gas chromatography-electron capture detection (GC-ECD) achieves sub-ppb sensitivity. Confirmatory analysis requires tandem MS (GC-MS/MS) to distinguish from co-eluting chlorinated analogs .

Advanced Question: How can researchers model the compound’s atmospheric degradation pathways under varying ozone concentrations?

Methodological Answer:

Use smog chamber experiments with simulated tropospheric conditions (O₃: 50–100 ppb, UV intensity: 0.5 W/m²). Monitor degradation products via proton-transfer-reaction mass spectrometry (PTR-MS). Computational models (e.g., MCM v3.3.1) predict secondary organic aerosol (SOA) formation potential. Key parameters include:

- OH Radical Rate Constant : Determine via relative rate method using reference compounds (e.g., cyclohexane) .

Basic Question: What strategies mitigate polymerization during long-term storage of this compound?

Methodological Answer:

- Stabilizers : Add 0.1% hydroquinone or 2,6-di-tert-butyl-4-methylphenol (BHT) to inhibit radical-initiated polymerization.

- Storage Conditions : Maintain at –20°C in amber glass vials under argon. Monitor purity quarterly via GC-FID .

Advanced Question: How do steric and electronic effects govern regioselectivity in Diels-Alder reactions involving this compound?

Methodological Answer:

The electron-withdrawing Cl groups activate the α,β-unsaturated aldehyde as a dienophile. Frontier Molecular Orbital (FMO) theory predicts dominant HOMO (dienophile)-LUMO (diene) interactions. Experimental validation:

- Competitive Reactions : Compare reaction rates with substituted dienes (e.g., anthracene vs. 1,3-butadiene).

- X-ray Diffraction : Resolve endo/exo adduct stereochemistry .

Properties

IUPAC Name |

3,4,4-trichlorobut-3-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl3O/c5-3(1-2-8)4(6)7/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOVCLOCRWBFIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(=C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338933 | |

| Record name | 3,4,4-Trichloro-3-butenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108562-62-5 | |

| Record name | 3,4,4-Trichloro-3-butenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.